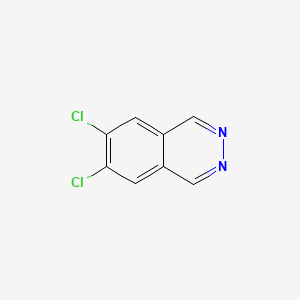

6,7-Dichlorophthalazine

概要

説明

6,7-Dichlorophthalazine is a chemical compound characterized by the presence of two chlorine atoms attached to a phthalazine ring structure. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. Its molecular formula is C8H4Cl2N2, and it has a molecular weight of 199.04 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 6,7-Dichlorophthalazine can be synthesized through the halogenation of phthalazine derivatives. One common method involves the reaction of 1,4-dioxophthalazine with phosphorus pentachloride in a sealed reaction vessel. The reaction is carried out at a temperature range of 140-150°C for several hours, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale halogenation processes using similar reagents and conditions. The reaction mixture is typically purified through crystallization and filtration to obtain the desired product in high yield and purity .

化学反応の分析

[2+2+2] Cycloaddition with Siloxy Alkynes

6,7-Dichlorophthalazine participates in transition-metal-free [2+2+2] cycloadditions with siloxy alkynes under mild Brønsted acid catalysis. For example:

-

Reaction : this compound (16 ) reacts with siloxy alkyne 2 using pyridinium trifluoromethanesulfonimide in CH₂Cl₂ at room temperature.

-

Product : Lactam 17 forms in 73% yield with high diastereoselectivity (>98:2) .

-

Mechanism : Protonation of the alkyne or phthalazine generates electrophilic intermediates, enabling stepwise cyclization and protodesilylation .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 7 undergo selective displacement with nucleophiles:

Amination

-

Reaction : Treatment with arylamines (e.g., 2-(3,5-dibromo-4-hydroxyphenyl)ethan-1-amine) in ethanol under reflux yields 6-chloro-7-(aryl/alkylamino)phthalazine derivatives .

-

Example : 6-Chloro-7-(phenylamino)phthalazine-5,8-dione forms in 42–95% yield (Scheme 16, ).

Reaction with Hydrazine

-

Reaction : this compound-1,4-dione reacts with hydrazine hydrate to form 2-hydrazino carbonylmethyl-6,7-dichlorophthalazine (3 ) .

Suzuki-Miyaura Cross-Coupling

The chlorine substituents enable palladium-catalyzed cross-coupling with boronic acids:

-

Reaction : this compound derivatives undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to form 6-aryl/heteroaryl-7-chlorophthalazines .

-

Example : Coupling with trifluoromethylphenyl boronic acid yields 16h and 21d (Scheme 2, ).

Oxadiazole Derivatives

-

Reaction : Condensation with carbon disulfide and potassium hydroxide generates 2-(2-mercapto oxadiazole methyl)-6,7-dichlorophthalazine (3 ) .

-

Conditions : Ethanol reflux for 12 hours.

Indolizinophthalazine-diones

-

Reaction : Reaction with active methylene reagents (e.g., malononitrile) and pyridine derivatives produces indolizinophthalazine-5,12-diones .

-

Biological Relevance : These derivatives exhibit antiproliferative activity against human tumor cell lines (IC₅₀ values in µM range) .

Comparative Reactivity Table

Mechanistic Insights

-

Electrophilic Activation : Pyridinium salts enhance the electrophilicity of this compound, facilitating nucleophilic attack or cycloaddition .

-

Steric and Electronic Effects : The electron-withdrawing chlorine atoms direct regioselectivity in substitutions, while steric bulk influences reaction rates .

These reactions underscore the utility of this compound in synthesizing complex heterocycles and bioactive molecules, with applications ranging from medicinal chemistry to materials science.

科学的研究の応用

Chemical Structure and Synthesis

6,7-Dichlorophthalazine-5,8-dione is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the phthalazine ring and two carbonyl groups at the 5 and 8 positions. This unique structure enhances its reactivity and biological efficacy compared to other phthalazine derivatives. The synthesis of this compound typically involves chloroxidation methods, such as using sodium hypochlorite in hydrochloric acid to achieve high yields (up to 94%) .

Anticancer Properties

Research indicates that this compound-5,8-dione exhibits promising anticancer properties. It has been studied as a potential DNA intercalator , which could disrupt DNA function and inhibit cancer cell proliferation. Various derivatives have shown antiproliferative effects against a range of cancer cell lines, suggesting its utility in cancer therapy .

Case Study: Cytotoxicity Evaluation

In one study, derivatives of phthalazine-based compounds were evaluated for their cytotoxicity against the NCI-60 cancer cell panel. Compounds related to this compound demonstrated significant growth inhibition across multiple cancer types, with some exhibiting IC50 values as low as 0.15 µM .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, its interaction with DT-diaphorase suggests it may enhance the cytotoxic effects of other chemotherapeutic agents by modulating redox states within cells .

Molecular Biology

Due to its ability to intercalate DNA, this compound is being explored for applications in molecular biology and drug design aimed at targeting genetic material within cells. Its derivatives are being tested for their potential to serve as effective molecular probes .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Researchers are exploring its use in developing new pharmacological agents by modifying its structure to create derivatives with tailored biological properties .

Comparative Analysis of Phthalazine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phthalazine | Unsubstituted phthalazine ring | Limited biological activity |

| 5,8-Diaminophthalazine | Amino groups at positions 5 and 8 | More reactive; precursor for dichloro compound |

| 6-Chloro-5,8-phthalazinedione | Chlorine at position 6; carbonyls at 5 and 8 | Potentially less active than dichloro derivative |

| This compound | Two chlorines; carbonyls at 5 and 8 | Exhibits significant antiproliferative activity |

作用機序

The mechanism of action of 6,7-Dichlorophthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

類似化合物との比較

1,4-Dichlorophthalazine: Another dichlorinated phthalazine derivative with similar chemical properties.

1,4-Dibromophthalazine: A brominated analog with different reactivity and applications.

Uniqueness: 6,7-Dichlorophthalazine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

特性

IUPAC Name |

6,7-dichlorophthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSFMTCMSMMUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NN=CC2=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610943 | |

| Record name | 6,7-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847946-04-7 | |

| Record name | 6,7-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。